molecular formula C9H23NO2Si2 B12567401 N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine CAS No. 204773-85-3

N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine

Cat. No.: B12567401
CAS No.: 204773-85-3
M. Wt: 233.45 g/mol
InChI Key: GKWZSCMIYUHNIH-UHFFFAOYSA-N
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Description

N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine is an organosilicon compound with the molecular formula C9H23NO2Si2. This compound is characterized by the presence of two trimethylsilyloxy groups attached to a prop-1-en-1-amine backbone. It is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor. One common method is the reaction of trimethylsilyl chloride with 2-nitropropane, followed by reduction to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of nitrones and other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as halides and alkylating agents are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

The major products formed from these reactions include various amine derivatives, nitrones, and other organosilicon compounds.

Scientific Research Applications

N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine involves its ability to act as a nucleophilic reagent. The trimethylsilyloxy groups enhance the nucleophilicity of the amine, allowing it to participate in various chemical reactions. The compound can form stable intermediates with electrophiles, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine is unique due to its specific combination of trimethylsilyloxy groups and prop-1-en-1-amine backbone. This structure imparts distinct chemical properties, making it highly versatile in various applications.

Properties

CAS No.

204773-85-3

Molecular Formula

C9H23NO2Si2

Molecular Weight

233.45 g/mol

IUPAC Name

N,N-bis(trimethylsilyloxy)prop-1-en-1-amine

InChI

InChI=1S/C9H23NO2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1-7H3

InChI Key

GKWZSCMIYUHNIH-UHFFFAOYSA-N

Canonical SMILES

CC=CN(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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